molecular formula C24H24N2O3 B11399706 2-[(3-methoxyphenoxy)methyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11399706
M. Wt: 388.5 g/mol
InChI Key: NEFMTVDYDTZVHR-UHFFFAOYSA-N
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Description

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with methoxyphenoxy and methylphenoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Substitution Reactions: The methoxyphenoxy and methylphenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like potassium hydroxide and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Can yield amines or alcohols depending on the reaction conditions.

    Substitution: Can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-METHOXY-5-METHYLPHENOXY)METHYL]PYRIDINE: Shares structural similarities but differs in the core heterocycle.

    1,2-BIS(3-METHOXYPHENOXY)ETHANE: Similar substituents but lacks the benzodiazole core.

Uniqueness

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of the benzodiazole core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-[2-(2-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C24H24N2O3/c1-18-8-3-6-13-23(18)28-15-14-26-22-12-5-4-11-21(22)25-24(26)17-29-20-10-7-9-19(16-20)27-2/h3-13,16H,14-15,17H2,1-2H3

InChI Key

NEFMTVDYDTZVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)OC

Origin of Product

United States

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